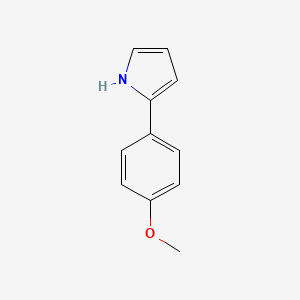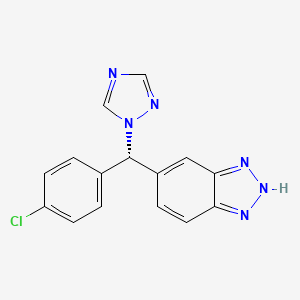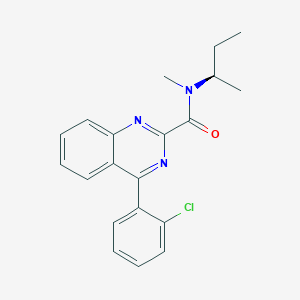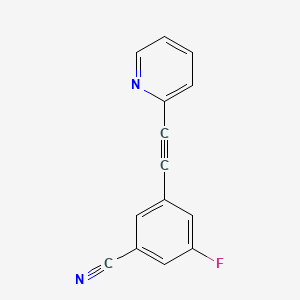
2-(4-methoxyphenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-1H-pyrrole, commonly known as PBOX-15, is a small molecule that has been extensively studied for its potential applications in various scientific research fields. PBOX-15 is a heterocyclic compound that belongs to the pyrrole family, and it has a molecular weight of 191.23 g/mol.
Scientific Research Applications
Anion Binding Properties : A derivative of 2-(4-methoxyphenyl)-1H-pyrrole, in the form of calix[4]pyrrole, has been studied for its anion binding properties. These derivatives show different affinities for small anions like Cl- and H2PO4- compared to unsubstituted calix[4]pyrroles (Anzenbacher et al., 1999).
Electrochemical Properties : Electrochemical impedance spectroscopy and morphological analyses have been conducted on homopolymers synthesized from 1[4-methoxyphenyl]-1H-pyrrole. These studies provide insights into the electronic properties and film deposition quality influenced by the electron donating behaviors of the substituent group (Sarac et al., 2008).
Synthetic Chemistry : The synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea has been achieved through different methods. This work highlights the versatility and yield efficiency of these synthetic approaches (Sarantou & Varvounis, 2022).
Crystal Formation : Research on 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles, including derivatives with 4-methoxyphenyl groups, has shown these compounds can form greenish metallic luster crystals, with distinct absorption bands in UV-vis-NIR spectra (Ogura et al., 2006).
Metal Complex Synthesis : The compound has been used in the mechanochemical synthesis of Zn(II), Cd(II), and Cu(II) complexes. This research provides insights into the chelation modes and biological activities of these complexes (Zaky & Fekri, 2018).
Polymer Synthesis : A study on the synthesis of polysubstituted pyrrole derivatives including 2-(4-methoxyphenyl)-1H-pyrrole variants in an aqueous medium using surfactants. This highlights its application in green chemistry and material science (Kumar et al., 2017).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKNDMDNZWNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





